

Dihydroquinidine: A Comprehensive Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: **Dihydroquinidine**

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Introduction

Dihydroquinidine, also known as hydroquinidine, is a cinchona alkaloid and a close structural analog of quinidine.^{[1][2]} It is a molecule of significant interest in both synthetic chemistry and pharmacology. In the realm of asymmetric synthesis, **dihydroquinidine** and its derivatives are widely employed as chiral ligands and catalysts for a variety of enantioselective reactions.^{[1][3]} From a pharmacological perspective, it is recognized as a Class Ia antiarrhythmic agent and an ion channel blocker, and has demonstrated potential anti-cancer activities.^{[2][4][5]} This technical guide provides an in-depth overview of the core physical and chemical properties of **dihydroquinidine**, presenting quantitative data in structured tables, outlining general experimental protocols for their determination, and visualizing its role in a biological context.

Physical Properties of Dihydroquinidine

Dihydroquinidine is typically a white or almost white, crystalline powder.^[1] Key physical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₂₀ H ₂₆ N ₂ O ₂	[6][7][8]
Molecular Weight	326.43 g/mol	[6][8][9]
Melting Point	168.5 - 172 °C	[1][6][7]
Boiling Point	~464.47 °C (rough estimate)	[6]
Appearance	White or almost white, crystalline powder	[1]
Specific Rotation [α]D	+226° (c=2 in ethanol)	[2][7]
Solubility	Soluble in ethanol, chloroform, methanol, and DMSO.[1][10] [11][12] Very slightly soluble in water.[10]	
Hygroscopicity	Non-hygroscopic	[1]

Chemical Properties of Dihydroquinidine

The chemical behavior of **dihydroquinidine** is dictated by its molecular structure, which includes a quinoline ring system, a quinuclidine moiety, a hydroxyl group, and a methoxy group.

Property	Value	References
CAS Number	1435-55-8	[1] [7]
pKa (Strongest Basic)	9.18 (Predicted)	[13]
pKa (Strongest Acidic)	13.89 (Predicted)	[13]
Stability	Stable under ambient conditions. Should be stored in well-closed, light-resistant containers. [1]	
Reactivity	As a tertiary amine, it can react with acids to form salts. The hydroxyl group can undergo esterification and other reactions typical of secondary alcohols.	

Spectral Data

A variety of spectroscopic techniques are utilized for the structural elucidation and characterization of **dihydroquinidine**.

Technique	Description	References
¹ H NMR	Provides information on the chemical environment of hydrogen atoms in the molecule.	[1][14]
¹³ C NMR	Used to determine the types of carbon atoms present in the molecule.	[1][15][16]
Mass Spectrometry (MS)	Confirms the molecular weight and can provide information on the fragmentation pattern.	[8]
Infrared (IR) Spectroscopy	Helps to identify the presence of functional groups such as O-H and C-O.	
2D NMR (COSY, HSQC, HMBC, NOESY)	These techniques are employed to establish connectivity and spatial relationships between atoms within the molecule, confirming its complex stereochemistry.	[1]

Experimental Protocols

While specific, detailed experimental protocols for the determination of all physical and chemical properties of **dihydroquinidine** are not exhaustively available in the public domain, standard methodologies are employed.

Determination of Melting Point

A calibrated melting point apparatus is used. A small amount of the crystalline **dihydroquinidine** powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Solubility

To determine the solubility in a given solvent, excess **dihydroquinidine** is added to a known volume of the solvent at a specific temperature (e.g., 25 °C). The mixture is agitated until equilibrium is reached. The suspension is then filtered, and the concentration of **dihydroquinidine** in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

Determination of pKa

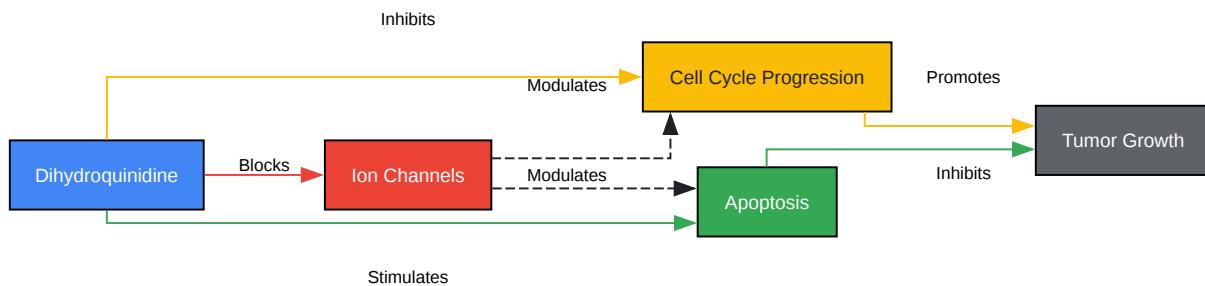
The pKa values of **dihydroquinidine** can be determined by potentiometric titration. A solution of **dihydroquinidine** is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant. A titration curve is then plotted (pH vs. volume of titrant), and the pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

- NMR Spectroscopy: A sample of **dihydroquinidine** is dissolved in a deuterated solvent (e.g., CDCl₃).[14][15] ¹H NMR, ¹³C NMR, and various 2D NMR spectra are acquired on a high-field NMR spectrometer.
- Mass Spectrometry: Mass spectra are typically obtained using techniques such as electrospray ionization (ESI) coupled with a mass analyzer.
- IR Spectroscopy: An IR spectrum is obtained by passing infrared radiation through a sample of **dihydroquinidine** (often prepared as a KBr pellet or a mull).

Biological Activity and Signaling Pathways

Dihydroquinidine functions as an ion channel blocker and has shown anti-cancer activity.[4][5] Its mechanism of action in cancer cells involves the modulation of key cellular processes such as the cell cycle and apoptosis.[5]

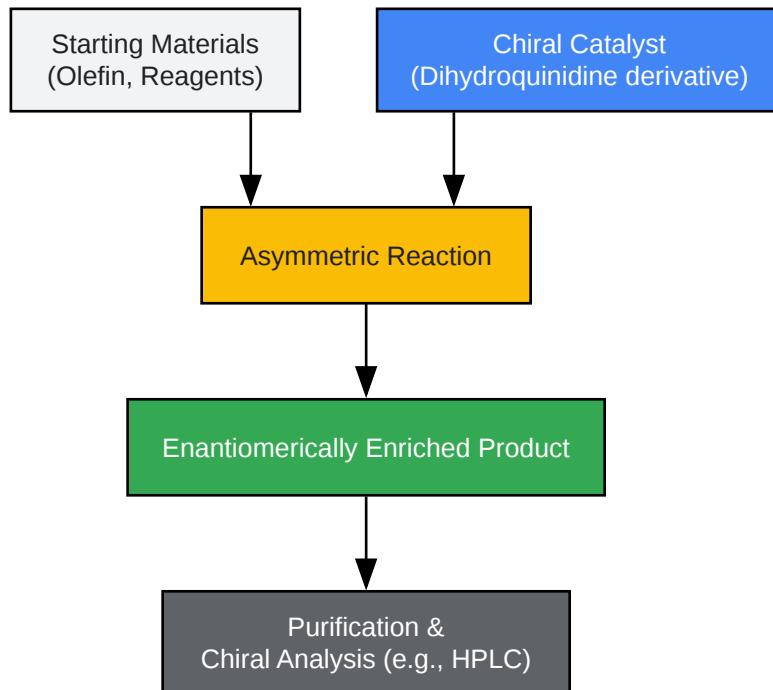


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Caption: **Dihydroquinidine**'s mechanism in cancer cells.

Asymmetric Synthesis Workflow

Dihydroquinidine and its derivatives are pivotal in asymmetric synthesis, for example, in the Sharpless asymmetric dihydroxylation.[2][7]



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Caption: Generalized workflow for asymmetric synthesis.

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